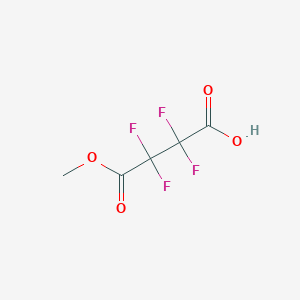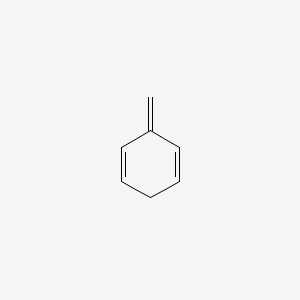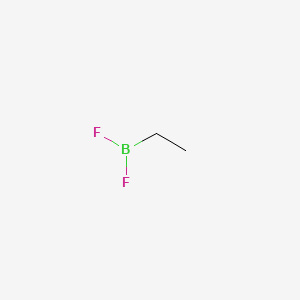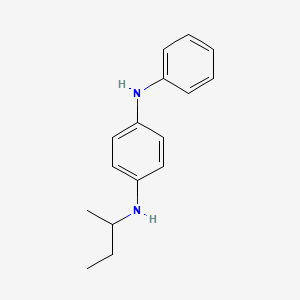
1,4-Benzenediamine, N-(1-methylpropyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is a chemical compound known for its use as an antioxidant additive in various industrial applications. This compound is characterized by its dark red liquid form at ambient temperatures and a mild, characteristic odor . It is primarily used in the production of plastic and rubber products, industrial lubricants, and as a stabilizer in gasoline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 1-methylpropyl and phenyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is carried out in large-scale reactors equipped with advanced control systems to ensure consistent quality and safety. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used as an antioxidant additive in the production of plastics, rubber, and lubricants.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- involves its ability to act as an antioxidant. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(1-methylpropyl)-
- 1,4-Benzenediamine, N,N’-di-sec-butyl-
- 1,4-Benzenediamine, N,N’-di-tert-butyl-
Uniqueness
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and stability. Compared to similar compounds, it offers enhanced performance in industrial applications, particularly in the stabilization of plastics, rubber, and lubricants .
Propiedades
Número CAS |
788-17-0 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-N-butan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-13(2)17-15-9-11-16(12-10-15)18-14-7-5-4-6-8-14/h4-13,17-18H,3H2,1-2H3 |
Clave InChI |
LIAVGCGPNJLGQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)


![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
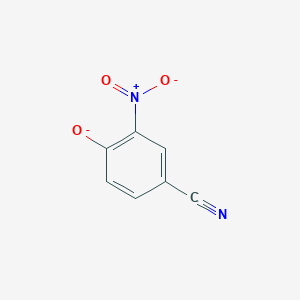
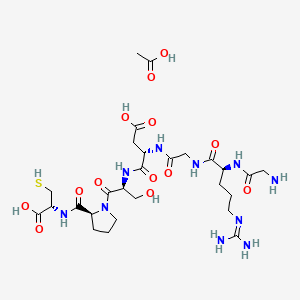
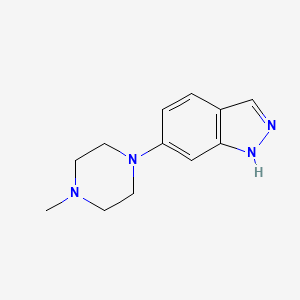
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
